molecular formula C10H14N2O B13969358 (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol

(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol

Cat. No.: B13969358
M. Wt: 178.23 g/mol
InChI Key: ITOUEKSDVCPMII-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine compound in the presence of a base. The reaction conditions often involve solvents such as tetrahydrofuran (THF) or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol
  • (1-(Pyridin-4-ylmethyl)azetidin-3-yl)methanol
  • (1-(Pyridin-3-ylmethyl)azetidin-2-yl)methanol

Uniqueness

(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is unique due to the specific positioning of the pyridine ring and the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(pyridin-3-ylmethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C10H14N2O/c13-8-10-6-12(7-10)5-9-2-1-3-11-4-9/h1-4,10,13H,5-8H2

InChI Key

ITOUEKSDVCPMII-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)CO

Origin of Product

United States

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